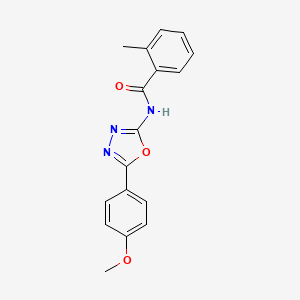

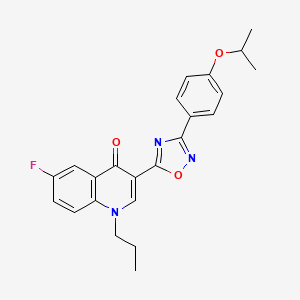

![molecular formula C15H15N3 B2854935 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine CAS No. 2108834-24-6](/img/structure/B2854935.png)

6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazopyridine is the basic skeleton for many drugs and natural products, and their derivatives play an important role in the synthesis of many nitrogen fused heterocycles . Substituted imidazo[1,2-a]pyridines are significant due to their biological activity .

Synthesis Analysis

An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . This transformation has several advantages, including being catalyst-free, using green solvent, being operationally simple, scalable, and eco-friendly .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using NMR spectroscopy. For example, one study reported the 1H NMR and 13C NMR spectra of a similar compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.09±0.1 g/cm3 and a pKa of 7.07±0.50 . More detailed properties can be obtained using various analytical techniques.Applications De Recherche Scientifique

Synthesis Methodologies

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine, involves innovative methodologies that enhance efficiency and yield. Lifshits et al. (2015) developed a method for preparing (2-aminopyridin-4-yl)methanol, a precursor for various imidazo[1,2-a]pyridines, through a one-pot synthesis that significantly simplifies the production process (Lifshits, Ostapchuk, & Brel, 2015). Similarly, Katritzky et al. (2003) achieved regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in creating diverse molecular structures (Katritzky, Xu, & Tu, 2003).

Potential Bioactivities

Research into the bioactivities of imidazo[1,2-a]pyridine-based compounds has indicated their potential in various therapeutic areas. Liang et al. (2007) synthesized diaryl imidazo[1,2-a]pyridine derivatives showing potent inhibition of parasite PKG activity, demonstrating their usefulness as anticoccidial agents (Liang et al., 2007). This points to the applicability of compounds like this compound in developing new antiparasitic drugs.

Implications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is acknowledged for its 'drug prejudice' due to its wide range of applications in medicinal chemistry. Deep et al. (2016) highlighted its utility in anticancer, antimicrobial, antiviral, and other therapeutic areas, underscoring the importance of structural modifications to this scaffold for the development of novel therapeutic agents (Deep et al., 2016). This versatility supports the significance of researching compounds like this compound for potential applications in drug development.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine is the VEGFR2 receptors . These receptors play a crucial role in tumor cell growth and angiogenesis .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction potentially inhibits the function of the VEGFR2 receptors, thereby inhibiting tumor cell growth and angiogenesis .

Biochemical Pathways

Given its potential role as a vegfr2 inhibitor, it can be inferred that it may affect pathways related tocell growth and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor cell growth and angiogenesis , given its potential role as a VEGFR2 inhibitor. This could result in a decrease in tumor size and spread.

Propriétés

IUPAC Name |

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHKBFADFHITIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)

![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)

![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)

![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)